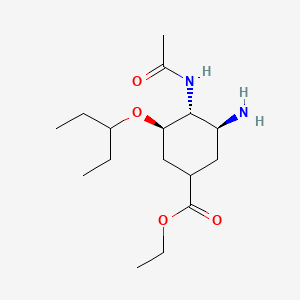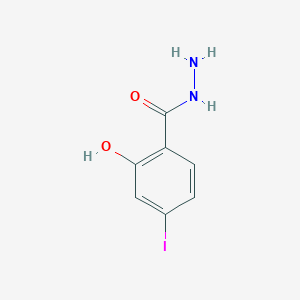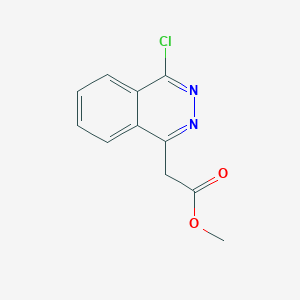![molecular formula C8H11BrO B13451757 2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)
2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-{spiro[23]hexan-5-yl}ethan-1-one is a chemical compound characterized by the presence of a bromine atom and a spirocyclic structure The spirocyclic structure is a unique feature where two rings are connected through a single atom, providing the compound with distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one typically involves the bromination of 1-{spiro[2.3]hexan-5-yl}ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The spirocyclic structure can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohyd
Propriétés
Formule moléculaire |
C8H11BrO |
|---|---|
Poids moléculaire |
203.08 g/mol |
Nom IUPAC |
2-bromo-1-spiro[2.3]hexan-5-ylethanone |
InChI |
InChI=1S/C8H11BrO/c9-5-7(10)6-3-8(4-6)1-2-8/h6H,1-5H2 |
Clé InChI |
HOPNLYSPTOWSSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(C2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


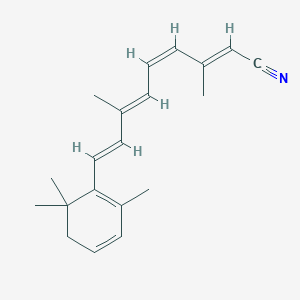
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)

![[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine](/img/structure/B13451694.png)
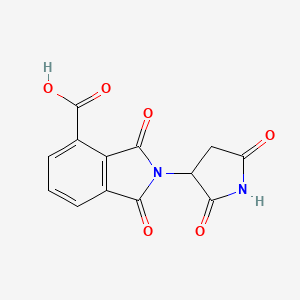
![4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13451702.png)
![2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13451703.png)
![[4-(Dimethoxymethyl)pyridin-3-yl]methanol](/img/structure/B13451709.png)
![rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B13451712.png)
